molecular formula C21H27N5O2S B3221345 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1206994-11-7

2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B3221345
CAS No.: 1206994-11-7
M. Wt: 413.5
InChI Key: QTYZQQLSZFTLTC-UHFFFAOYSA-N
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Description

2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a thiazole ring, and several functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, including the formation of the triazole and thiazole rings, followed by their coupling. Common synthetic routes may involve:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Formation of the Thiazole Ring: This can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The triazole and thiazole rings are then coupled using appropriate reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3-one
  • 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5-ol
  • 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one

Uniqueness

2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its combination of triazole and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S/c1-6-28-11-7-10-22-20(27)19-15(4)23-21(29-19)18-16(5)26(25-24-18)17-9-8-13(2)14(3)12-17/h8-9,12H,6-7,10-11H2,1-5H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYZQQLSZFTLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=C(N=C(S1)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 6
2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3-ethoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide

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